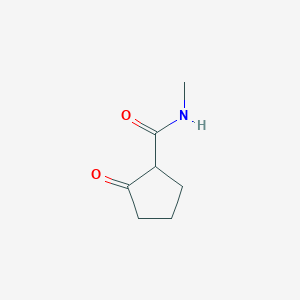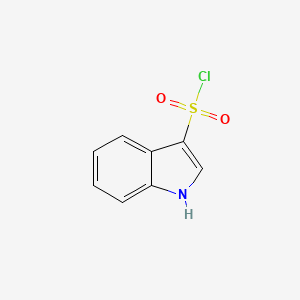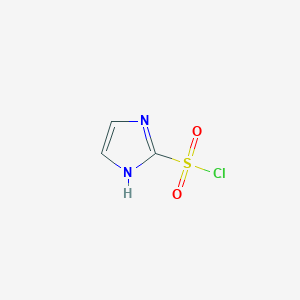
N-Methyl-2-oxocyclopentane-1-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Methyl-2-oxocyclopentane-1-carboxamide involves several methods. One common approach is the Michael addition of a suitable nucleophile to a β-ketoamide precursor. Researchers have explored various reagents and conditions to achieve efficient synthesis . Additionally, the compound can be prepared through other synthetic routes, including acylation reactions or cyclization of appropriate precursors .
Chemical Reactions Analysis
N-Methyl-2-oxocyclopentane-1-carboxamide participates in various chemical reactions. Notably, it serves as a Michael acceptor in conjugate addition reactions. The carbonyl group allows nucleophilic attack, leading to the formation of new carbon-carbon bonds. Researchers have explored its reactivity with different nucleophiles, such as enolates, amines, and thiols .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
N-Methyl-tetramethylcyclopropyl carboxamide (M-TMCD), a compound related to N-Methyl-2-oxocyclopentane-1-carboxamide, has been studied for its anticonvulsant activity. Investigations in rodent models of human epilepsy suggest promising anticonvulsant properties, although its potential for inducing neural tube defects and neurotoxicity was also evaluated (Isoherranen et al., 2002).
Chemical Synthesis
The compound has been a focus in the synthesis of various chemical structures. For instance, Shen Zhi-qin (2002) reported a synthetic route for Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, starting from 2-pentanone, which is relevant to the compound (Shen Zhi-qin, 2002).
Gene Expression Inhibition
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, has been studied to understand the structure-activity relationship. This research provides insights into the modifications of similar compounds to improve potential oral bioavailability (Palanki et al., 2000).
Catalytic Aminocarbonylation
N-Methyl-2-oxocyclopentane-1-carboxamide derivatives have been used in catalytic aminocarbonylation reactions. Müller et al. (2005) explored amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation, leading to the formation of 2-oxo-carboxamide type derivatives (Müller et al., 2005).
Drug Metabolism and Pharmacokinetics
In drug discovery, N-Methyl-2-oxocyclopentane-1-carboxamide derivatives have been used to investigate drug metabolism and disposition. Monteagudo et al. (2007) used 19F-nuclear magnetic resonance (NMR) to support the selection of drug candidates for further development, demonstrating the compound's relevance in pharmacokinetic studies (Monteagudo et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-oxocyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXHFKYMBGGDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603136 | |
| Record name | N-Methyl-2-oxocyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-oxocyclopentane-1-carboxamide | |
CAS RN |
82634-76-2 | |
| Record name | N-Methyl-2-oxocyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1612222.png)





![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)
![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)

